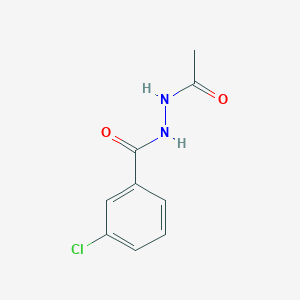

N'-Acetyl-3-chlorobenzohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClN2O2 |

|---|---|

Molecular Weight |

212.63 g/mol |

IUPAC Name |

N//'-acetyl-3-chlorobenzohydrazide |

InChI |

InChI=1S/C9H9ClN2O2/c1-6(13)11-12-9(14)7-3-2-4-8(10)5-7/h2-5H,1H3,(H,11,13)(H,12,14) |

InChI Key |

WWNGHMIDIUIFJA-UHFFFAOYSA-N |

SMILES |

CC(=O)NNC(=O)C1=CC(=CC=C1)Cl |

Canonical SMILES |

CC(=O)NNC(=O)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Acetyl 3 Chlorobenzohydrazide and Its Analogues

Established Synthetic Pathways to Benzohydrazide (B10538) Precursors

The foundation for the synthesis of N'-Acetyl-3-chlorobenzohydrazide lies in the efficient preparation of its precursor, 3-chlorobenzohydrazide.

Synthesis of 3-Chlorobenzohydrazide Intermediates

The most common and direct route to 3-chlorobenzohydrazide involves the reaction of an ester of 3-chlorobenzoic acid with hydrazine (B178648) hydrate (B1144303). nih.gov Typically, ethyl 3-chlorobenzoate (B1228886) is refluxed with an excess of hydrazine hydrate in an alcoholic solvent, such as ethanol. nih.gov Upon cooling and removal of the solvent, the solid 3-chlorobenzohydrazide can be isolated, often with a good yield. nih.gov This straightforward method provides a reliable source of the key intermediate. nih.gov

Another approach involves the reaction of 3-chlorobenzoic acid itself with hydrazine. ontosight.ai Additionally, 3-chlorobenzohydrazide can be synthesized from benzoyl hydrazine through chlorination using reagents like thionyl chloride or through a reaction with ammonium (B1175870) chloride. chembk.com

A multi-step synthesis can also be employed, starting from 3-chlorobenzoic acid, which is first converted to its ethyl ester, ethyl 3-chlorobenzoate. who.intresearchgate.net This ester is then reacted with hydrazine hydrate to yield 3-chlorobenzohydrazide. who.intresearchgate.net

Table 1: Synthesis of 3-Chlorobenzohydrazide

| Starting Material | Reagents | Key Conditions | Product | Reference |

|---|---|---|---|---|

| Ethyl 3-chlorobenzoate | Hydrazine hydrate, Ethanol | Reflux | 3-Chlorobenzohydrazide | nih.gov |

| 3-Chlorobenzoic acid | Hydrazine | Reaction | 3-Chlorobenzohydrazide | ontosight.ai |

| Benzoyl hydrazine | Thionyl chloride | Chlorination | 3-Chlorobenzohydrazide | chembk.com |

Conversion Reactions to N'-Acetyl Benzohydrazides

Once 3-chlorobenzohydrazide is obtained, the subsequent N-acetylation is a crucial step. This is typically achieved by reacting the hydrazide with an acetylating agent. A common method involves the use of acetic anhydride.

In a representative procedure, 3-chlorobenzohydrazide is treated with acetic anhydride, often in a suitable solvent, to afford this compound. The reaction introduces the acetyl group onto the terminal nitrogen of the hydrazide moiety. Spectroscopic data, such as ¹H NMR and ¹³C NMR, are used to confirm the structure of the final product. For instance, the ¹H NMR spectrum of this compound shows characteristic signals for the aromatic protons, the two NH protons, and a singlet for the acetyl methyl group. sorbonne-universite.fr

Advanced Synthetic Approaches to this compound Derivatives

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives through various chemical transformations.

Nucleophilic Substitution Reactions in this compound Derivatization

While direct nucleophilic substitution on the acetylated hydrazide is less common, the precursor, 3-chlorobenzohydrazide, and its derivatives can undergo nucleophilic substitution reactions. For instance, the synthesis of carbazole-based acetyl benzohydrazides involves the reaction of 2-(9H-carbazol-9-yl)acetohydrazide with various benzoyl chlorides, including 3-chlorobenzoyl chloride, in the presence of a base like triethylamine (B128534) in a solvent such as THF. acgpubs.org This results in the formation of N'-[2-(9H-carbazol-9-yl)acetyl]-3-chlorobenzohydrazide. acgpubs.org

Condensation Reactions for Hydrazone Formation from this compound Scaffolds

N-Acylhydrazones are readily synthesized by the condensation of this compound with various aldehydes and ketones. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by dehydration. ekb.eg

For example, reacting this compound with an appropriate aromatic aldehyde in a solvent like ethanol, with a catalytic amount of glacial acetic acid, yields the corresponding N-acylhydrazone derivative. ekb.eg The formation of the hydrazone is confirmed by the appearance of a characteristic signal for the azomethine proton (N=CH) in the ¹H NMR spectrum. ekb.eg

Cyclization Reactions for Novel Heterocyclic Derivatives

This compound and its parent compound, 3-chlorobenzohydrazide, are valuable precursors for the synthesis of various heterocyclic compounds, particularly 1,3,4-oxadiazoles.

One common method involves the cyclization of the hydrazide with carbon disulfide in a basic medium, such as potassium hydroxide (B78521) in ethanol, to form a 1,3,4-oxadiazole-2-thiol. who.intwjpsonline.com This intermediate can then be further functionalized. For example, 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-thiol can be synthesized from 3-chlorobenzohydrazide. who.int

Another approach is the oxidative cyclization of hydrazide-hydrazones, which are formed by the condensation of hydrazides with aldehydes. biointerfaceresearch.com Various oxidizing agents can be used for this transformation. biointerfaceresearch.com

Furthermore, diacylhydrazines, which can be derived from N'-acetylated hydrazides, can undergo cyclization to form 1,3,4-oxadiazoles using reagents like hexamethyldisilazane (B44280) or trimethylchlorosilane. biointerfaceresearch.com

Optimization of Synthetic Conditions for this compound Production

Solvent System Optimization

The choice of solvent plays a significant role in the synthesis of hydrazides and their derivatives, influencing reaction rates and the ease of product isolation. Polar solvents are generally preferred for the synthesis of benzohydrazide derivatives due to their ability to dissolve the starting materials and stabilize intermediates.

Commonly used solvents for the synthesis of related hydrazides include methanol, ethanol, and tetrahydrofuran (B95107) (THF). acgpubs.orgwjpsonline.comekb.eg For instance, the synthesis of 3-chlorobenzohydrazide from its corresponding ester is often carried out in methanol. wjpsonline.com The reaction of a hydrazide with a benzoyl chloride to form an acetyl benzohydrazide derivative has been effectively performed in THF. acgpubs.org The polarity of the solvent can significantly impact the reaction's efficiency. In some syntheses, a mixture of solvents, such as methanol/dichloromethane, is used for crystallization to obtain a pure product. acs.org

Table 1: Effect of Solvent System on a Representative Hydrazide Synthesis

| Solvent | Polarity | Typical Reaction Conditions | Observed Outcome |

|---|---|---|---|

| Methanol | Polar Protic | Reflux or room temperature for several hours. wjpsonline.comekb.eg | Good solubility for hydrazide formation from esters. |

| Ethanol | Polar Protic | Reflux conditions. ekb.eg | Often used for recrystallization and synthesis. |

| Tetrahydrofuran (THF) | Polar Aprotic | Room temperature with a base. acgpubs.org | Effective for nucleophilic addition-elimination reactions. |

This table represents typical outcomes for hydrazide synthesis based on general findings and is for illustrative purposes.

Stoichiometric Ratio Analysis and Yield Enhancement

The molar ratio of reactants is a critical factor in driving the reaction towards completion and maximizing the yield of the desired product. In the formation of hydrazides from esters, an excess of hydrazine hydrate is commonly used. For example, a two-fold molar excess of hydrazine hydrate (0.050 mol) was used relative to the ethyl 4-chlorobenzoate (B1228818) (0.025 mol) to ensure the complete conversion of the ester. wjpsonline.com

Similarly, when preparing N-acylhydrazone derivatives, a slight excess of hydrazine hydrate (0.012 mol) to the methyl benzoate (B1203000) ester (0.01 mol) is employed. ekb.eg The precise control of stoichiometry is also essential in subsequent reaction steps. For instance, in the synthesis of N'-[2-(9H-carbazol-9-yl)acetyl]-3-chlorobenzohydrazide, equimolar amounts of the hydrazide and triethylamine were used. acgpubs.org The optimization of these ratios is a key strategy for yield enhancement, preventing the formation of side products and ensuring the reaction proceeds efficiently. chalcogen.ro

Table 2: Impact of Stoichiometric Ratio on Yield for a General Ester to Hydrazide Conversion

| Ester (molar eq.) | Hydrazine Hydrate (molar eq.) | Expected Yield | Rationale |

|---|---|---|---|

| 1 | 1 | Moderate | Reaction may not proceed to completion. |

| 1 | 1.2 | High | Slight excess of hydrazine drives equilibrium forward. ekb.eg |

This table is a generalized representation based on established chemical principles for yield enhancement.

Reaction Parameter Control (Temperature, Time, and Catalysis)

The control of reaction parameters such as temperature, duration, and the use of catalysts is fundamental to optimizing the synthesis of this compound.

Temperature: Reaction temperature directly influences the rate of reaction. While some hydrazide syntheses are conducted at room temperature over several hours wjpsonline.com, others utilize elevated temperatures or reflux conditions to accelerate the process. ekb.egacs.org For example, the synthesis of methyl benzoate derivatives is often carried out under reflux for 6 to 8 hours. ekb.eg Solvent-free acetylation reactions have shown that increasing the temperature from room temperature to 60 °C can lead to a complete conversion of the starting material. mdpi.com However, excessively high temperatures can sometimes lead to the formation of degradation products, making temperature control crucial. nih.gov

Time: The duration of the reaction is optimized to ensure maximum conversion without the formation of unwanted byproducts. Reaction times can vary significantly, from a few hours to over 24 hours, depending on the specific reactants, solvent, and temperature. wjpsonline.comacs.org Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is a common practice to determine the optimal reaction time. ekb.eg

Catalysis: Catalysts are often employed to increase the reaction rate. In the synthesis of esters from carboxylic acids, a strong acid like concentrated H₂SO₄ is a common catalyst. ekb.eg For reactions involving the coupling of a hydrazide with a chloroacetyl chloride or a similar reagent, a base such as triethylamine or pyridine (B92270) is often added to neutralize the acidic byproduct (e.g., HCl) and drive the reaction forward. acgpubs.org In some condensation reactions, a few drops of acetic acid can be used to accelerate the process. researchgate.net There are also methods developed for acetylation that proceed efficiently under catalyst-free conditions, simplifying the work-up procedure. mdpi.com

Table 3: Optimization of Reaction Parameters for a General Acylation Reaction

| Temperature (°C) | Time (h) | Catalyst | Conversion/Yield |

|---|---|---|---|

| 25 (Room Temp) | 24 | None | Incomplete/Low mdpi.com |

| 60 | 7 | None | Complete/High mdpi.com |

| Room Temp | 8 | Base (e.g., Triethylamine) | High acgpubs.org |

This table illustrates the interplay of different reaction parameters based on findings from various synthetic procedures.

Structure Activity Relationship Sar Studies of N Acetyl 3 Chlorobenzohydrazide Derivatives

Impact of Substituent Modifications on Biological Activity

The biological profile of N'-Acetyl-3-chlorobenzohydrazide derivatives can be significantly altered by the introduction of various substituents. These modifications can affect the compound's electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with biological targets.

The presence and position of halogen atoms on the benzoyl moiety of benzohydrazide (B10538) derivatives play a crucial role in their biological activity. The incorporation of chlorine at specific positions can significantly modify the pharmacological and chemical properties of the parent benzohydrazide structure. For instance, in a series of acridine-benzohydrazide derivatives, compounds with halogen-substituted benzene (B151609) rings were found to be more active compared to those without. mdpi.com

The nature of the halogen and its position on the aromatic ring can lead to varied bioactivities. For example, in a study of bis( mdpi.comacs.orgtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives, the VEGFR-2 inhibitory activities were found to decrease in the order of 2,5-dichloro > 4-chloro > 4-fluoro substitutions on the terminal aromatic ring of the amide derivatives. nih.gov This highlights the sensitivity of the biological response to the specific halogen and its placement.

Table 1: Effect of Halogen Substitution on Biological Activity

| Compound Series | Substitution | Observed Activity |

|---|---|---|

| Acridine-benzohydrazides mdpi.com | Halogen-substituted benzene ring | Increased anticancer activity |

| Amide derivatives nih.gov | 2,5-dichloro | Highest VEGFR-2 inhibitory activity |

| Amide derivatives nih.gov | 4-chloro | Moderate VEGFR-2 inhibitory activity |

This table provides an interactive overview of how different halogen substitutions impact the biological activity of benzohydrazide derivatives based on the provided text. Click on the compound series for more details.

The incorporation of heterocyclic rings into the structure of this compound derivatives is a key strategy for modulating their biological activity. nih.gov Heterocyclic compounds are fundamental components in many active medications due to their diverse actions and stability. nih.gov Nitrogen-containing heterocycles are particularly prevalent in drug design, mimicking various endogenous molecules. openmedicinalchemistryjournal.com

For example, the introduction of a benzothiazole (B30560) moiety has been explored in the synthesis of new derivatives. mdpi.com In another instance, the coupling of an acridin-4-yl moiety with an N-acylhydrazone resulted in a new class of compounds with potential anticancer activity. mdpi.com The type of heterocyclic ring system can significantly influence the biological outcome. For instance, in a series of VEGFR-2 inhibitors, a bis( mdpi.comacs.orgtriazolo)[4,3-a:3',4'-c]quinoxaline moiety was chosen as a heteroaromatic ring system to occupy the hinge region in the ATP binding site of the enzyme. nih.gov

Modifications to both aromatic and aliphatic parts of the this compound scaffold have been shown to produce a wide range of biological responses. The N'-acylhydrazone moiety, which contains both aromatic and aliphatic components, is a valuable molecular framework in drug development. ekb.eg

In the context of VEGFR-2 inhibitors, the terminal hydrophobic region can be occupied by different terminal aliphatic or aromatic moieties. nih.gov The nature of these groups can fine-tune the biological activity. For instance, in a series of 1,2,4-triazole (B32235) derivatives, the presence of different alkyl, aralkyl, or aryl groups on the N-methylacetamide side chain resulted in varied inhibitory profiles against 15-lipoxygenase. acs.org Specifically, electron-donating dimethyl groups on a phenyl ring enhanced the inhibitory activity. acs.org

Positional Isomerism and Stereochemical Considerations in SAR Analysis

The spatial arrangement of atoms and functional groups within a molecule, including positional isomerism and stereochemistry, is a critical determinant of its biological activity. In benzohydrazide derivatives, the position of substituents on the aromatic ring can significantly impact their efficacy.

For example, in the study of VEGFR-2 inhibitors, the position of a chloro substituent on the diamide (B1670390) derivatives showed that the 3-chloro derivative had slightly better inhibitory activity than the 2-chloro derivative. nih.gov Similarly, the position of methyl groups on a phenyl ring in 1,2,4-triazole derivatives significantly influenced their inhibitory activity, with different positional isomers exhibiting a wide range of potencies. acs.org

Stereochemistry also plays a vital role. The geometry of the imine (CH=N) double bond in aroyl hydrazones is typically in the E configuration, which has been confirmed by crystallographic studies. nih.gov This specific spatial arrangement is often crucial for the molecule's interaction with its biological target.

Pharmacophoric Feature Identification and Development for this compound Analogs

Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential structural features required for biological activity. For benzohydrazide derivatives, the N-acylhydrazone (NAH) substructure is considered a privileged peptide mimic, with the carbonyl oxygen and imine nitrogen acting as H-bond acceptors and the amide hydrogen as an H-bond donor. ekb.eg

The development of pharmacophore models for this compound analogs involves identifying key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For instance, a general pharmacophore model for VEGFR-2 inhibitors includes a heteroaromatic ring system, a linker, a hydrogen bond acceptor/donor moiety, and a terminal hydrophobic moiety. nih.govresearchgate.net The this compound scaffold can be seen as a starting point that can be elaborated upon to fit such pharmacophoric requirements. By understanding these key features, medicinal chemists can design new analogs with improved potency and selectivity.

Investigation of Biological Activities of N Acetyl 3 Chlorobenzohydrazide and Its Derivatives

Antimicrobial Research Applications

The antimicrobial potential of N'-Acetyl-3-chlorobenzohydrazide and its related compounds has been a subject of considerable research. These investigations have explored its efficacy against a wide spectrum of microbes, including bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive Bacterial Strains

Derivatives of 3-chlorobenzohydrazide have demonstrated notable activity against Gram-positive bacteria. In one study, a series of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives were synthesized and evaluated for their antibacterial potential. The results indicated that most of these compounds exhibited significant activity against Gram-positive strains such as Bacillus subtilis and Staphylococcus aureus when compared to standard drugs like Ciprofloxacin and Gentamycin. researchgate.net

Another study focused on hydrazide-hydrazones of isonicotinic acid, with some derivatives showing very strong activity against all tested Gram-positive bacteria, including S. aureus ATCC 6538, S. epidermidis ATCC 12228, and B. subtilis ATCC 6633. nih.gov Specifically, one compound displayed bactericidal action against these strains with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 7.81 μg/mL. nih.gov

The following table summarizes the antibacterial activity of selected derivatives against Gram-positive bacteria.

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

| N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide | Bacillus subtilis, Staphylococcus aureus | Significant activity | researchgate.net |

| Isonicotinic acid hydrazide-hydrazone derivative 15 | S. aureus ATCC 6538, S. epidermidis ATCC 12228, B. subtilis ATCC 6633 | MIC = 1.95–7.81 μg/mL | nih.gov |

| Isonicotinic acid hydrazide-hydrazone derivative 16 | Gram-positive bacteria | MIC = 3.91–7.81 μg/mL | nih.gov |

Antibacterial Efficacy Against Gram-Negative Bacterial Strains (e.g., E. coli, P. aeruginosa)

The antibacterial spectrum of this compound derivatives extends to Gram-negative bacteria. Research has shown that N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives were screened against four Gram-negative bacteria: Shigella sonnei, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. researchgate.net The findings revealed that most of these compounds displayed significant activity. researchgate.net

In a separate investigation, N-acetylcysteine (NAC), a related acetylated compound, was found to be bactericidal against a wide range of clinical pathogens, including multi-drug resistant Gram-negative bacteria. nih.gov While not a direct derivative of benzohydrazide (B10538), this highlights the potential of the acetyl group in conferring antibacterial properties.

The opportunistic human pathogen Pseudomonas aeruginosa has been shown to exhibit chemoattraction towards acetylcholine, a molecule with some structural similarities to acetylated compounds. nih.gov This suggests potential interactions between bacterial systems and acetylated molecules.

The table below presents the antibacterial efficacy of specific derivatives against Gram-negative bacterial strains.

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

| N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide | Shigella sonnei, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi | Significant activity | researchgate.net |

| N-acetylcysteine (NAC) | E. cloacae and other Gram-negative bacteria | Bactericidal at 8-80 mg/ml | nih.gov |

Antimycobacterial Activity and Anti-Tuberculosis Potential

Hydrazone derivatives, a class to which this compound belongs, have been a focus of antimycobacterial research. nih.gov Research on 1,3,4-oxadiazoles, which can be synthesized from hydrazides, has indicated their potential as anti-tubercular agents. researchgate.net

Specifically, Mycobacterium tuberculosis arylamine N-acetyltransferase (TBNAT) is an enzyme that can acetylate and thereby inactivate the anti-tuberculosis drug para-aminosalicylic acid (PAS). nih.gov This highlights the role of acetylation in the context of tuberculosis treatment. While direct studies on this compound's anti-tuberculosis activity are not extensively detailed in the provided context, the known activity of related hydrazone and acetylated compounds suggests a potential avenue for investigation. researchgate.netnih.gov The urgent need for new anti-TB drugs due to the rise of multi-drug resistant strains further underscores the importance of exploring novel chemical scaffolds like this compound. nih.gov

Antifungal Research Approaches

The investigation into the antifungal properties of this compound and its derivatives has yielded promising results. A study involving the synthesis of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol from 3-chlorobenzohydrazide demonstrated that the resulting compounds exhibited antifungal activity. uq.edu.au

Furthermore, research on hydrazide-hydrazones has shown their potential as antifungal agents. nih.gov For instance, certain nitrofurazone (B1679002) analogues displayed good fungicidal or fungistatic properties against Candida spp. nih.gov Another study reported that some synthesized hydrazide hydrazones were active against yeasts. nih.gov

The table below summarizes the antifungal activity of related compounds.

| Compound/Derivative | Fungal Strain | Activity/MIC | Reference |

| 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol derivatives | C. neoformans, C. albicans | MIC values ranging from 4 to 9 μM for some derivatives | uq.edu.au |

| Nitrofurazone analogues (hydrazide-hydrazones) | Candida spp. | MIC = 31.25–125 µg/mL | nih.gov |

| 2-amino-1,2-benzisothiazole-3(2H)-one derivatives (hydrazones) | Yeasts | Good activity | nih.gov |

Antineoplastic Investigations

The potential of this compound and its derivatives as anticancer agents has been explored through various in vitro studies against several cancer cell lines.

In Vitro Efficacy Against Specific Cancer Cell Lines (e.g., HepG2, MCF-7, Leukemia)

Hydrazone compounds are recognized for their wide range of biological activities, including anticancer properties. ekb.eg Research has shown that derivatives of hydrazones can exhibit anti-proliferative activity against various cancer cell lines. ekb.eg

In one study, novel betulin (B1666924) derivatives containing hydrazide-hydrazone moieties were synthesized and evaluated for their cytotoxicity. researchgate.net One particular compound demonstrated potent activity against human hepatocellular carcinoma (HepG2) and human breast carcinoma (MCF-7) cell lines, with IC50 values of 9.27 and 8.87 μM, respectively. researchgate.net

Another study on bis( researchgate.netnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives, which can be derived from hydrazides, also showed significant anti-proliferative activities against both MCF-7 and HepG2 cell lines. tandfonline.com One of the most active compounds in this series exhibited IC50 values of 10.3 and 6.4 µM against MCF-7 and HepG2 cells, respectively. tandfonline.com

Furthermore, research on quinazoline (B50416) derivatives has indicated their efficacy against breast cancer (MCF-7) and leukemia (K562) cell lines, with IC50 values in the range of 12–25 µM. A quinoxaline-oxadiazole hybrid, another class of compounds derivable from hydrazides, showed an IC50 of 8.3 µM against HepG2 cells.

The following table provides a summary of the in vitro anticancer activity of related compounds.

| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Reference |

| Betulin derivative with hydrazide-hydrazone moiety (6i) | HepG2 | 9.27 μM | researchgate.net |

| Betulin derivative with hydrazide-hydrazone moiety (6i) | MCF-7 | 8.87 μM | researchgate.net |

| bis( researchgate.netnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivative (23j) | MCF-7 | 10.3 µM | tandfonline.com |

| bis( researchgate.netnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivative (23j) | HepG2 | 6.4 µM | tandfonline.com |

| Quinazoline Derivatives (4a and VIIc) | MCF-7, K562 (Leukemia) | 12–25 µM | |

| Quinoxaline-Oxadiazole Hybrid (72) | HepG2 | 8.3 µM |

Mechanisms of Antiproliferative Action

The antiproliferative effects of this compound derivatives, particularly those belonging to the N-acylhydrazone class, have been attributed to their ability to interfere with the cell cycle progression of cancer cells. Research has shown that certain N-acylhydrazone derivatives can induce cell cycle arrest and apoptosis. For instance, some derivatives have been found to downregulate the expression of genes that are crucial for the G2/M transition phase of the cell cycle, such as AURKA, AURKB, PLK1, and CDK1. researchgate.net This disruption of the cell cycle machinery ultimately leads to the inhibition of cancer cell proliferation.

Furthermore, studies on related hydrazone derivatives have demonstrated their cytotoxic potential against various cancer cell lines. For example, 3-[[(6-Chloro-3-phenyl-4(3H)-quinazolinone-2-yl)mercaptoacetyl]hydrazono]-5-fluoro-1H-2-indolinone has shown notable cytotoxicity against the UO-31 renal cancer cell line. nih.gov Similarly, 3- and 5-methylthiophene-2-carboxaldehyde α-(N)-heterocyclic hydrazone derivatives have exhibited tumor growth inhibition against a range of cell lines. nih.gov The antiproliferative mechanism of some d-secoestrone-triazole derivatives involves the induction of apoptosis and cell cycle arrest at the G2/M phase. While not direct derivatives of this compound, these findings suggest a common mechanistic pathway for related heterocyclic compounds.

Enzyme Inhibition Studies

Urease Enzyme Inhibition Profiles

Derivatives of hydrazides and hydrazones have been investigated for their ability to inhibit urease, an enzyme implicated in the pathogenesis of infections by ureolytic bacteria such as Helicobacter pylori. The standard inhibitor for comparison in many of these studies is thiourea (B124793).

A series of arylmethylene hydrazine (B178648) derivatives containing a 1,3-dimethylbarbituric moiety displayed potent urease inhibitory activity, with IC50 values ranging from 0.61 to 4.56 µM, significantly lower than that of the standard inhibitor thiourea (IC50 = 23 ± 1.7 μM). researchgate.net Another study on acyl hydrazones of flurbiprofen (B1673479) reported urease inhibition with IC50 values between 18.92 and 90.75 µM, with one compound exhibiting greater potency than thiourea (IC50 = 21.14 ± 0.425 μM). nih.gov Furthermore, 1,2-benzothiazine-N-arylacetamide derivatives have shown strong inhibitory potential against urease, with all tested compounds having IC50 values lower than thiourea. nih.gov One of the most potent compounds in this series had an IC50 value of 9.8 ± 0.023 µM. nih.gov Similarly, 1,2,3-triazole functionalized derivatives of metronidazole (B1676534) were identified as potent urease inhibitors, with the most active compound having an IC50 of 6.8 ± 0.8 µM. bohrium.com

Table 1: Urease Inhibition Data for Various Hydrazide/Hydrazone Derivatives

| Compound Class | IC50 Range (µM) | Standard (Thiourea) IC50 (µM) | Reference |

| Arylmethylene hydrazine derivatives | 0.61 - 4.56 | 23 ± 1.7 | researchgate.net |

| Acyl hydrazones of flurbiprofen | 18.92 - 90.75 | 21.14 ± 0.425 | nih.gov |

| 1,2-Benzothiazine-N-arylacetamides | 9.8 - 20.7 | 22.3 ± 0.031 | nih.gov |

| 1,2,3-Triazole derivatives of metronidazole | 6.8 - 27.3 | 20.3 ± 0.4 | bohrium.com |

Cholinesterase Enzyme Inhibition (AChE, BChE)

Derivatives of this compound have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of neurodegenerative diseases like Alzheimer's disease.

In a study of novel 2-benzoylhydrazine-1-carboxamides, which are structurally related to N'-acetylbenzohydrazides, most derivatives demonstrated dual inhibition of both AChE and BChE. nih.govmdpi.com The IC50 values for AChE inhibition were in the range of 44–100 µM, while for BChE, the IC50 values started from 22 µM. nih.govmdpi.com Notably, 2-(4-chlorobenzoyl)-N-methylhydrazine-1-carboxamide and 2-(3-bromobenzoyl)-N-tridecylhydrazine-1-carboxamide were among the most potent AChE inhibitors. mdpi.com

Another study focusing on hydrazone derivatives of 3-chlorobenzohydrazide identified (E)‐3‐chloro‐N′‐(1‐phenylethylidene) benzohydrazide as a potent and selective inhibitor of AChE, with an IC50 value of 0.63±0.01 μM. researchgate.net Other derivatives in this series also showed selective inhibitory action against AChE with IC50 values ranging from 4.36 to 89.24 µM. researchgate.net

Derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol, which can be synthesized from chlorobenzohydrazide, also exhibited cholinesterase inhibition. wjpsonline.com Specifically, 5-(4-chlorophenyl)-2-((2-methylbenzyl)thio)-1,3,4-Oxadiazole and 5-(4-chlorophenyl)-2-((3-chlorobenzyl) thio)-1,3,4-Oxadiazole were the most potent AChE inhibitors in this series with IC50 values of 64.61±0.07 µmoles/L and 66.81±0.34 µmoles/L, respectively. wjpsonline.com For BChE, 5-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1,3,4-Oxadiazole was the most effective, with an IC50 of 145.11±0.14 µmoles/L. wjpsonline.com

Table 2: Cholinesterase Inhibition Data for this compound Derivatives and Related Compounds

| Compound Class | Enzyme | IC50 Value (µM) | Reference |

| 2-Benzoylhydrazine-1-carboxamides | AChE | 44 - 100 | nih.govmdpi.com |

| 2-Benzoylhydrazine-1-carboxamides | BChE | from 22 | nih.govmdpi.com |

| (E)‐3‐chloro‐N′‐(1‐phenylethylidene) benzohydrazide | AChE | 0.63 ± 0.01 | researchgate.net |

| Hydrazone derivatives of 3-chlorobenzohydrazide | AChE | 4.36 - 89.24 | researchgate.net |

| 5-(4-chlorophenyl)-2-((2-methylbenzyl)thio)-1,3,4-Oxadiazole | AChE | 64.61 ± 0.07 (µmoles/L) | wjpsonline.com |

| 5-(4-chlorophenyl)-2-((3-chlorobenzyl) thio)-1,3,4-Oxadiazole | AChE | 66.81 ± 0.34 (µmoles/L) | wjpsonline.com |

| 5-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1,3,4-Oxadiazole | BChE | 145.11 ± 0.14 (µmoles/L) | wjpsonline.com |

VEGFR-2 Tyrosine Kinase Inhibition Research

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. The inhibition of VEGFR-2 is therefore a promising strategy in cancer therapy. N-acylhydrazone (NAH) scaffolds, which are structurally related to this compound, have been identified as a novel class of VEGFR-2 inhibitors. nih.govconsensus.appresearchgate.net

Research has shown that certain NAH derivatives can effectively inhibit neovascularization induced by VEGF. nih.gov Specifically, derivatives with a trifluoromethyl substituent on the phenyl group have demonstrated the ability to suppress VEGF-induced neovascularization in a chorioallantoic membrane (CAM) assay. rsc.org The antiangiogenic activity of these compounds is attributed to their ability to inhibit the catalytic activity of VEGFR-2. researchgate.net

In studies involving bis( nih.govtandfonline.comscispace.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives, several compounds showed potent VEGFR-2 inhibitory activities with IC50 values in the nanomolar range (3.7 to 11.8 nM), comparable to the standard inhibitor sorafenib (B1663141) (IC50 = 3.12 nM). nih.govresearchgate.net These compounds also displayed significant antiproliferative activity against various cancer cell lines. nih.govresearchgate.net

IMPDH Inhibition Studies

Inosine monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for immunosuppressive, antiviral, and anticancer drugs. nih.gov Derivatives of 3-chlorobenzohydrazide have been utilized in the synthesis of compounds that inhibit IMPDH.

One study identified 3-((5-substituted)-1,3,4-oxadiazol-2-yl)thio)benzo[b]thiophene 1,1-dioxides as inhibitors of Cryptococcus neoformans IMPDH. uq.edu.au The synthesis of the key intermediate, 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol, was achieved using 3-chlorobenzohydrazide. uq.edu.au This suggests that the 3-chlorophenyl moiety, a core component of this compound, can be incorporated into effective IMPDH inhibitors. The 1,3,4-oxadiazole (B1194373) ring was found to be important for the inhibitory activity against Cryptococcus IMPDH. uq.edu.au

Research on other IMPDH inhibitors has shown that they can induce apoptosis in neoplastic cell lines. nih.gov The modular nature of some IMPDH inhibitors allows for the incorporation of different chemical moieties to target the enzyme's active site. nih.gov

HDAC Inhibition Studies

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. Hydrazide-based compounds have emerged as a promising class of HDAC inhibitors.

Studies on alkylated hydrazides have identified them as highly potent and selective class I HDAC inhibitors. scispace.comchemrxiv.org These compounds have been shown to act via a substrate-competitive binding mode. scispace.comchemrxiv.org For example, a promising n-hexyl hydrazide derivative induced the acetylation of HDAC8 substrates H3K27 and SMC3. chemrxiv.org Another hydrazide-based inhibitor, with an n-propyl or n-butyl side chain, has been described as a novel HDAC3 inhibitor with in vivo efficacy. scispace.com

Molecular modeling studies have provided insights into the inhibitory mechanism of hydrazide-based HDAC inhibitors. nih.govtandfonline.com One study revealed that the binding of a hydrazide inhibitor to HDAC3 altered the active pocket volume and impeded substrate entry by affecting the L6-loop. nih.govtandfonline.com The carbonyl oxygen of the hydrazide was found to be in close proximity to the zinc ion in the active site, suggesting coordination with the metal. nih.govtandfonline.com

Other Explored Biological Activities

The search for new and effective antimalarial drugs is a global health priority, and various chemical scaffolds, including hydrazone derivatives, are being investigated. While there is no specific data available on the antimalarial activity of this compound, the broader class of aroylhydrazones has been explored for its potential against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Studies on novel aroylhydrazone and thiosemicarbazone iron chelators have demonstrated significant antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. These compounds are thought to exert their effect by sequestering iron, which is essential for the parasite's growth and proliferation. The efficacy of these derivatives highlights the potential of the hydrazone linkage in antimalarial drug design. However, without direct testing, the specific contribution of the 3-chloro and N'-acetyl substitutions of the target compound remains unknown.

The antioxidant capacity of chemical compounds is a significant area of research due to the role of oxidative stress in numerous diseases. Benzohydrazide derivatives have been evaluated for their ability to scavenge free radicals, a key indicator of antioxidant potential. The most common method for this evaluation is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC₅₀ value indicates higher antioxidant activity.

Specific antioxidant data for this compound is not available in the current literature. However, studies on various other N'-substituted benzohydrazide derivatives show a wide range of antioxidant activities. For example, the introduction of hydroxyl or methoxy (B1213986) groups on the phenyl ring of benzohydrazide derivatives has been shown to enhance their radical scavenging properties. This suggests that the core structure of benzohydrazide can be a viable backbone for the development of new antioxidants, though the specific antioxidant potential of this compound itself requires experimental validation.

Table 2: Antioxidant Activity of Selected Benzohydrazide Derivatives (DPPH Scavenging Assay)

| Compound/Derivative | Substitution Pattern | IC₅₀ (µM) |

| This compound | Acetyl | Data not available |

| N'-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | N-(1,3-dioxoisoindolin-2-yl) | Lower than Ascorbic Acid nih.gov |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide | N'-(1-(naphthalen-1-yl)ethylidene) | Lower than Ascorbic Acid nih.gov |

| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone | S-substituted triazolethione | Lower than Ascorbic Acid nih.gov |

| Ascorbic Acid (Standard) | - | Varies by study |

Note: The data presented is for other benzohydrazide derivatives, as specific data for this compound was not found. The IC₅₀ values are presented qualitatively in comparison to the standard, as reported in the source.

Mechanistic Studies and Molecular Interactions of N Acetyl 3 Chlorobenzohydrazide

Elucidation of Molecular Targets and Binding Mechanisms

The identification of molecular targets is a cornerstone of mechanistic pharmacology. For N'-Acetyl-3-chlorobenzohydrazide, while direct and conclusive evidence for specific targets is an ongoing area of research, studies on structurally related benzohydrazide (B10538) and N-acylhydrazone derivatives offer significant insights into its probable binding mechanisms and molecular interactions.

Enzyme Active Site Interactions

Hydrazide and its derivatives are known to interact with a variety of enzymes, often through coordination with metal ions in the active site or through hydrogen bonding and hydrophobic interactions. For instance, various benzohydrazide derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in neurodegenerative diseases. nih.gov Molecular docking studies on these related compounds suggest that they can act as non-covalent inhibitors, positioning themselves within or near the catalytic active site. nih.gov

The N'-acetyl group and the 3-chloro-substituted benzene (B151609) ring of this compound are key structural features that likely govern its interactions with enzyme active sites. The carbonyl oxygen and the amide nitrogen can act as hydrogen bond acceptors and donors, respectively, forming crucial contacts with amino acid residues. The chlorophenyl group can engage in hydrophobic and van der Waals interactions within the binding pocket. While specific enzymatic targets for this compound are yet to be definitively identified, its structural similarity to known enzyme inhibitors suggests that it may exhibit inhibitory activity against various hydrolases, oxidoreductases, or transferases.

Table 1: Potential Enzyme Interactions of this compound Based on Structural Analogs

| Enzyme Class | Potential Interaction Mechanism | Key Structural Moieties Involved |

|---|---|---|

| Hydrolases (e.g., Cholinesterases) | Non-covalent binding in the active site, potentially near the catalytic triad. | Hydrazide core, acetyl group, chlorophenyl ring. |

| Oxidoreductases | Coordination with metal cofactors or interaction with the substrate-binding site. | Hydrazide moiety, aromatic ring. |

| Transferases | Competition with natural substrates for the active site. | Acetyl group, benzoyl moiety. |

Receptor Binding and Signaling Pathway Modulation

Beyond direct enzyme inhibition, small molecules like this compound can exert their effects by binding to cellular receptors and modulating downstream signaling pathways. The interaction with receptors is governed by the three-dimensional shape and electronic properties of the molecule, which determine its affinity and efficacy.

While specific receptor targets for this compound have not been fully elucidated, the benzohydrazide scaffold is present in compounds that interact with various receptor types. The nature and position of the substituents on the phenyl ring are critical determinants of receptor binding specificity. The 3-chloro substitution in this compound introduces an electronegative and lipophilic element that can influence its binding to receptor pockets. Further research, including radioligand binding assays and functional studies, is necessary to identify specific receptor interactions and the subsequent modulation of signaling cascades.

Cellular Level Mechanisms of Action

The molecular interactions of a compound ultimately manifest as observable effects at the cellular level. These can range from disruption of cellular structures to the intricate perturbation of cellular processes like the cell cycle and programmed cell death.

Membrane Disruption Processes

The cell membrane, a vital barrier that maintains cellular integrity, can be a target for certain chemical agents. The lipophilicity and electronic properties of a molecule can influence its ability to interact with and disrupt the lipid bilayer. The presence of a chlorine atom on the benzene ring of this compound increases its lipophilicity, which may facilitate its partitioning into cellular membranes.

While direct evidence for membrane disruption by this compound is not extensively documented, studies on related halogenated compounds suggest that increased electrophilicity can contribute to enhanced membrane interaction. This interaction could potentially alter membrane fluidity, permeability, and the function of membrane-bound proteins, although such effects are likely to be concentration-dependent.

Cell Cycle Perturbation and Apoptosis Induction Pathways

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of diseases like cancer. Chemical compounds can interfere with the cell cycle at various checkpoints, leading to cell cycle arrest and, in some cases, apoptosis (programmed cell death).

Studies on N-acylhydrazone derivatives have shown their potential to modulate cell cycle regulators, leading to mitotic arrest and subsequent apoptosis in cancer cells. nih.gov For instance, some derivatives have been observed to affect the expression of critical cell cycle kinases. nih.gov

Apoptosis is a crucial mechanism for removing damaged or unwanted cells and can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Research on a structurally similar compound, 4-chloro-N'-(2-chloroacetyl)benzohydrazide, has indicated the induction of apoptosis in cancer cell lines through mitochondrial pathways. nih.gov This suggests that this compound may also trigger apoptosis via the intrinsic pathway. This pathway involves the permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. researchgate.net This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death. nih.gov The tumor suppressor protein p53 is a key regulator of the intrinsic apoptotic pathway. researchgate.netekb.eg

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provides powerful tools to investigate the properties and interactions of molecules at an atomic level. barc.gov.in These methods complement experimental studies by offering insights into molecular structure, stability, and potential biological activity, thereby guiding further research. ekb.eg

Computational techniques such as Density Functional Theory (DFT) and molecular docking are widely used to study molecules like this compound. ajchem-a.comresearchgate.net DFT calculations can be employed to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of the compound. researchgate.netresearchgate.netorientjchem.org These calculations provide valuable information about bond lengths, bond angles, and the distribution of electron density within the molecule. ekb.eg The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding a molecule's reactivity and its ability to participate in chemical reactions, can also be calculated. ekb.egajchem-a.com

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as an enzyme or a receptor. d-nb.info For this compound, docking studies can be performed to explore its potential interactions with the active sites of various enzymes, helping to identify likely molecular targets. nih.gov These simulations can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. nih.govd-nb.info

The crystal structure of 3-chlorobenzohydrazide, a precursor to this compound, has been determined, providing experimental data on its molecular geometry and intermolecular interactions, such as hydrogen bonding, which forms specific motifs in the crystal lattice. researchgate.net This structural information is invaluable for validating and refining computational models.

Table 2: Computational Parameters for N-Acylhydrazone Derivatives

| Parameter | Significance | Computational Method |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure of the molecule. | DFT, Semi-empirical methods (e.g., PM3) ekb.eg |

| HOMO-LUMO Gap | Indicates the chemical reactivity and kinetic stability of the molecule. ekb.eg | DFT, Semi-empirical methods ekb.egajchem-a.com |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and predicts sites for electrophilic and nucleophilic attack. ekb.eg | DFT, Hartree-Fock |

| Docking Score | Estimates the binding affinity of the ligand to a target protein. d-nb.info | Molecular Docking software (e.g., AutoDock, Glide) |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. ajchem-a.comresearchgate.net This method is crucial for understanding the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding process. researchgate.net For derivatives of benzohydrazide, docking studies are often employed to predict their binding affinity and mode of interaction within the active sites of enzymes or receptors. nih.gov

In a typical docking study involving a hydrazone derivative, the compound is docked into the active site of a target protein. For instance, studies on N-Acyl hydrazones have explored their interactions with enzymes like carbonic anhydrases. nih.gov The simulation calculates the binding energy, with more negative values indicating a stronger, more favorable interaction. The analysis of the docked pose reveals key amino acid residues that interact with the ligand. For example, the hydrazone moiety (-CO-NH-N=) is often involved in forming crucial hydrogen bonds with the protein backbone or specific residues. nih.gov

While specific docking studies on this compound are not extensively published, analysis of analogous structures suggests that the acetyl group, the chloro-substituted benzene ring, and the hydrazide linker would each play a distinct role in target binding. The benzene ring could engage in pi-pi stacking or hydrophobic interactions, while the carbonyl and N-H groups of the hydrazide and acetyl moieties are prime candidates for hydrogen bonding. nih.govnih.gov

Table 1: Illustrative Molecular Docking Results for a Hydrazide Ligand This table presents hypothetical data to illustrate typical results from a molecular docking simulation.

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| Carbonic Anhydrase II | -7.8 | His94, Thr199 | Hydrogen Bond, Hydrophobic |

| VEGFR-2 Kinase | -8.2 | Cys919, Asp1046 | Hydrogen Bond, Pi-Alkyl |

| HDAC2 | -7.2 | His142, Gly150 | Hydrogen Bond, Metal Coordination |

These simulations are foundational in drug discovery, providing a rational basis for selecting or designing compounds with enhanced affinity and selectivity for a specific biological target. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological activities. mdpi.com A QSAR model takes the form of a mathematical equation that relates descriptor variables (numerical representations of molecular properties) to the activity. wikipedia.org

The process involves several key steps:

Data Set Preparation : A series of compounds with known biological activities is selected. nih.gov

Descriptor Calculation : Various molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) and can describe electronic, steric, or hydrophobic properties. nih.gov

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that correlates the descriptors with the activity. mdpi.com

Validation : The model's predictive power is rigorously tested using internal and external sets of compounds. mdpi.com

For a class of compounds like benzohydrazides, QSAR models can predict their potential efficacy as, for example, anticancer or antimicrobial agents. Descriptors such as LogP (lipophilicity), molecular refractivity (steric bulk), and electronic parameters derived from quantum chemistry are often found to be significant. researchgate.net A negative coefficient for a descriptor in a QSAR equation might indicate that a decrease in that property enhances biological activity, and vice versa.

Table 2: Common Descriptors Used in QSAR Studies and Their Significance

| Descriptor Class | Example Descriptor | Physicochemical Significance |

| Electronic | Dipole Moment | Measures the polarity of the molecule, influencing solubility and binding. |

| Steric/Topological | Molecular Refractivity (MR) | Relates to molecular volume and polarizability, affecting receptor fit. |

| Hydrophobicity | LogP | Describes the partitioning between an octanol (B41247) and water phase, key for membrane permeability. |

| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons in reactions. |

A validated QSAR model allows for the virtual screening of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing, thereby saving time and resources. nih.gov

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.netnih.gov DFT calculations can predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic characteristics like the energies of frontier molecular orbitals (FMOs). researchgate.netresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. nih.govekb.eg The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. acs.org

For this compound, DFT studies would reveal how the chloro and acetyl substituents influence the electron distribution across the molecule. Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide quantitative measures of the molecule's reactivity. nih.govekb.eg For instance, a higher electronegativity value suggests a greater ability to attract electrons. nih.gov

Table 3: Hypothetical DFT-Calculated Parameters for this compound and Interpretation This table presents hypothetical data to illustrate typical outputs from a DFT calculation.

| Parameter | Hypothetical Value (eV) | Interpretation |

| EHOMO | -6.5 | Indicates the energy of the outermost electrons; relates to ionization potential. |

| ELUMO | -1.2 | Indicates the energy of the lowest available orbital for an incoming electron. |

| Energy Gap (ΔE) | 5.3 | A relatively large gap suggests high chemical stability. nih.govacs.org |

| Electronegativity (χ) | 3.85 | Moderate tendency to attract electrons in a chemical bond. nih.gov |

| Chemical Hardness (η) | 2.65 | Indicates significant resistance to change in its electron distribution. |

These theoretical calculations are invaluable for rationalizing the outcomes of chemical reactions and for understanding the electronic basis of ligand-receptor interactions. ajchem-a.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

When applied to a ligand-protein complex, an MD simulation can assess the stability of the binding pose predicted by molecular docking. The simulation is run for a period typically ranging from nanoseconds to microseconds. Key analyses include:

Root Mean Square Deviation (RMSD) : Measures the average deviation of the protein backbone or ligand atoms from their initial positions. A stable, plateauing RMSD value suggests the system has reached equilibrium and the complex is stable. ajchem-a.com

Root Mean Square Fluctuation (RMSF) : Indicates the fluctuation of individual residues or atoms around their average positions, highlighting flexible regions of the protein or ligand. ajchem-a.com

Hydrogen Bond Analysis : Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time, confirming the stability of key interactions.

For this compound complexed with a target, MD simulations would reveal whether the initial docked pose is maintained throughout the simulation. It would also show the flexibility of the ligand within the binding pocket and the dynamic nature of its interactions with surrounding water molecules and amino acid residues. nih.gov Such simulations have been used to validate the binding modes of various small molecules, providing a more dynamic and realistic picture than static docking models. ajchem-a.comnih.gov

Electrostatic Potential and Dipole Moment Analysis

The analysis of a molecule's electrostatic potential (MEP) and dipole moment provides critical information about its charge distribution, polarity, and reactivity patterns. The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.netekb.eg It helps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). ajchem-a.com

In hydrazone derivatives, the oxygen and nitrogen atoms of the hydrazide group typically represent regions of negative electrostatic potential, making them hydrogen bond acceptors. ekb.eg The N-H protons, conversely, are regions of positive potential and can act as hydrogen bond donors.

Advanced Analytical and Spectroscopic Characterization Techniques for N Acetyl 3 Chlorobenzohydrazide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of N'-Acetyl-3-chlorobenzohydrazide in solution. nih.govnih.govrsc.orgslideshare.netnd.edu By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in ¹H and ¹³C NMR spectra, researchers can map out the proton and carbon framework of the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the N-H protons of the hydrazide moiety, and the methyl protons of the acetyl group are observed. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum due to their varied electronic environments influenced by the chlorine substituent. The N-H protons are often observed as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. The acetyl methyl protons characteristically appear as a sharp singlet in the upfield region.

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the amide and hydrazide groups, the aromatic carbons, and the methyl carbon of the acetyl group.

Table 1: Representative NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| ~2.1 | CH₃ | ~21 | CH₃ |

| ~7.4-7.9 | Aromatic H | ~125-135 | Aromatic C |

| ~9.5 (broad s) | NH | ~165 | C=O (amide) |

| ~10.5 (broad s) | NH | ~170 | C=O (hydrazide) |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful and rapid method for identifying the functional groups present in this compound. lumenlearning.comyoutube.com The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key absorptions in the IR spectrum of this compound include:

N-H Stretching: Bands in the region of 3200-3400 cm⁻¹ are indicative of the N-H stretching vibrations of the hydrazide group. libretexts.org

C=O Stretching: Strong absorption bands around 1660-1700 cm⁻¹ are characteristic of the carbonyl (C=O) stretching vibrations of the amide and hydrazide functionalities.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the acetyl group appears just below 3000 cm⁻¹. lumenlearning.com

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations of the amide and hydrazide groups can be found in the 1200-1400 cm⁻¹ range. copbela.org

C-Cl Stretching: The presence of the chlorine atom on the benzene (B151609) ring is confirmed by a C-Cl stretching band, typically in the 700-800 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200-3400 |

| C=O (Amide/Hydrazide) | Stretching | 1660-1700 |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | <3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-N | Stretching | 1200-1400 |

| C-Cl | Stretching | 700-800 |

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the molecular formula of this compound. slideshare.net In a mass spectrometer, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for this compound may include cleavage of the N-N bond, loss of the acetyl group, and fragmentation of the chlorobenzoyl moiety.

Table 3: Predicted Mass Spectrometry Data for this compound (C₉H₉ClN₂O₂)

| Ion | Description | Predicted m/z |

| [M]⁺ | Molecular Ion (with ³⁵Cl) | 212.04 |

| [M+2]⁺ | Molecular Ion (with ³⁷Cl) | 214.04 |

| [M - CH₃CO]⁺ | Loss of acetyl group | 169.02 |

| [ClC₆H₄CO]⁺ | 3-Chlorobenzoyl cation | 139.00 |

Note: The observed m/z values may vary slightly depending on the type of mass spectrometer and ionization method used.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms in the crystal lattice can be determined.

Crystallographic studies reveal key structural parameters such as bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. Furthermore, this technique elucidates the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal. For this compound, hydrogen bonding involving the N-H groups of the hydrazide moiety and the carbonyl oxygen atoms is expected to play a significant role in the crystal packing.

Table 4: Illustrative Crystallographic Data for a Hydrazide Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.2005 (15) |

| b (Å) | 3.8165 (4) |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

Note: The data presented is illustrative for a related hydrazide compound and serves to demonstrate the type of information obtained from X-ray crystallography. Specific values for this compound would require dedicated crystallographic analysis.

Future Research Directions and Therapeutic Potential of N Acetyl 3 Chlorobenzohydrazide Derivatives

Development of Novel Analogues with Enhanced Potency and Selectivity

The development of novel analogues of N'-Acetyl-3-chlorobenzohydrazide with improved potency and selectivity is a key area for future research. This can be achieved through systematic structural modifications and the exploration of structure-activity relationships (SAR).

One promising approach involves the synthesis of a library of derivatives with diverse substituents on the benzoyl ring. While the 3-chloro substitution provides a starting point, the introduction of other halogens (e.g., fluorine, bromine, iodine) or electron-donating and electron-withdrawing groups at various positions could significantly modulate the biological activity. For instance, the synthesis of N'-Acetyl-3-bromobenzohydrazide has been reported, and a similar synthetic strategy could be employed for other halogenated analogues nih.gov.

Furthermore, modifications of the N'-acetyl group could yield analogues with altered pharmacokinetic and pharmacodynamic properties. Replacing the acetyl group with other acyl moieties, or even incorporating small heterocyclic rings, could lead to enhanced target engagement and improved selectivity. The goal is to identify compounds that exhibit high affinity for their intended biological target while minimizing off-target effects.

A systematic SAR study would be crucial in guiding the design of more potent and selective analogues. By comparing the biological activities of a series of structurally related compounds, researchers can identify the key molecular features responsible for the desired therapeutic effects. This iterative process of design, synthesis, and biological evaluation is fundamental to the optimization of lead compounds.

Table 1: Proposed Structural Modifications for Novel this compound Analogues

| Modification Site | Proposed Substituents | Rationale |

| Benzoyl Ring | - Halogens (F, Br, I)- Alkyl groups- Alkoxy groups- Nitro groups | To modulate electronic and steric properties, influencing target binding and pharmacokinetics. |

| N'-Acyl Group | - Different acyl groups (e.g., propionyl, benzoyl)- Heterocyclic moieties | To alter hydrogen bonding capacity, lipophilicity, and metabolic stability. |

Integration of Advanced Computational and Experimental Methodologies

The integration of advanced computational and experimental methodologies can significantly accelerate the discovery and development of this compound derivatives. Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into the potential biological targets and the molecular basis of activity.

Molecular docking simulations can be employed to predict the binding modes of this compound derivatives with various protein targets. This information can guide the design of new analogues with improved binding affinities and selectivities. For example, computational studies on N-acylhydrazone derivatives have been used to understand their stability and molecular properties ekb.eg.

QSAR studies can establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By identifying the key physicochemical properties that influence activity, QSAR models can be used to predict the potency of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

These in silico methods, when used in conjunction with experimental techniques, can create a powerful and efficient drug discovery pipeline. High-throughput screening (HTS) can be used to rapidly evaluate the biological activity of a large library of compounds, and the hits from HTS can then be further characterized using more detailed in vitro and in vivo assays.

Exploration of New Biological Targets and Disease Applications

The acylhydrazone scaffold is known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects nih.gov. This suggests that this compound derivatives may have therapeutic potential in a variety of disease areas.

Future research should focus on exploring the activity of these compounds against a broad panel of biological targets. This could lead to the identification of novel mechanisms of action and the expansion of their therapeutic applications. For instance, some hydrazone derivatives have been investigated as inhibitors of enzymes such as laccase, which could have applications in biotechnology and bioremediation mdpi.com.

Given the prevalence of drug resistance, there is a pressing need for new antimicrobial agents. The potential antibacterial and antifungal activities of this compound derivatives should be thoroughly investigated against a range of clinically relevant pathogens. Similarly, their potential as anticancer agents could be explored in various cancer cell lines, with a focus on identifying compounds with potent and selective cytotoxicity against tumor cells.

The versatility of the acylhydrazone moiety also suggests that these derivatives could be explored for their activity against neglected tropical diseases. For example, N-acylhydrazone-derived compounds have shown promising activity against Leishmania amazonensis mdpi.com.

Translational Research Prospects and Pre-clinical Development Strategies

Promising this compound derivatives identified through the aforementioned research efforts will need to undergo rigorous preclinical development to assess their potential as clinical candidates. This phase of research involves a series of studies to evaluate the safety, efficacy, and pharmacokinetic properties of the lead compounds.

Pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME) profiling, are essential to understand how the compounds behave in a biological system. These studies will help in optimizing the dosing regimen and predicting the potential for drug-drug interactions.

Toxicology studies are also a critical component of preclinical development. These studies are designed to identify any potential adverse effects of the compounds and to establish a safe dose range for human studies.

Successful completion of these preclinical studies is a prerequisite for advancing a compound to clinical trials in humans. A well-defined preclinical development strategy, incorporating a thorough understanding of the compound's mechanism of action, pharmacokinetic profile, and safety profile, will be essential for the successful translation of this compound derivatives from the laboratory to the clinic.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N'-Acetyl-3-chlorobenzohydrazide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves condensation of 3-chlorobenzohydrazide with acetylating agents under controlled conditions. Microwave-assisted methods (e.g., 50–100 W power, 5–10 min reaction time) are employed to enhance reaction efficiency and yield . Purification often uses column chromatography (silica gel, ethyl acetate/hexane eluent), followed by recrystallization. Yield optimization requires monitoring temperature, solvent polarity, and stoichiometric ratios of reactants. Characterization involves elemental analysis (±0.5% deviation), NMR (¹H/¹³C), and mass spectrometry (e.g., Waters MicroMass ZQ 2000) to confirm molecular integrity .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- Spectroscopy : ¹H NMR (δ 2.1 ppm for acetyl protons, δ 7.3–8.1 ppm for aromatic protons) and ¹³C NMR (δ 170–175 ppm for carbonyl groups) are essential. Mass spectrometry (ESI-MS or EI-MS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 253.6) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and intermolecular interactions. Data are deposited in the Cambridge Crystallographic Data Centre (CCDC; e.g., CCDC 1887945) and analyzed using software like OLEX2 or SHELX .

Q. How are hydrazide derivatives like this compound screened for preliminary biological activity?

- Methodological Answer : In vitro assays (e.g., antimicrobial disk diffusion, MIC/MBC determination) are conducted against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Positive controls (e.g., ampicillin) and solvent controls (DMSO) validate results. Dose-response curves (0.1–100 µg/mL) assess potency, with IC₅₀ values calculated via nonlinear regression .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Contradictions may arise from variations in bacterial strains, assay protocols, or compound purity. Resolve discrepancies by:

- Replicating experiments under standardized conditions (e.g., CLSI guidelines).

- Cross-validating results with orthogonal assays (e.g., time-kill kinetics vs. MIC).

- Conducting meta-analyses of published data to identify confounding variables (e.g., solvent effects, incubation time) .

Q. What computational strategies enhance the design of this compound derivatives with improved target specificity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., bacterial enoyl-ACP reductase).

- QSAR Modeling : Develop 2D/3D-QSAR models (e.g., CoMFA, CoMSIA) correlating substituent effects (e.g., electron-withdrawing Cl) with activity.

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., LogP, bioavailability) to prioritize synthetic candidates .

Q. What crystallographic insights guide the rational modification of this compound for enhanced stability?

- Methodological Answer : SCXRD reveals intermolecular interactions (e.g., N–H⋯O hydrogen bonds, π-π stacking) that stabilize the crystal lattice. Modifications like introducing methyl/methoxy groups at the para position disrupt steric hindrance, improving solubility without compromising stability. Thermal analysis (TGA/DSC) further assesses melting points and decomposition profiles .

Q. How do reaction solvents and catalysts influence the regioselectivity of this compound derivatization?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor nucleophilic acyl substitution at the hydrazide nitrogen, while protic solvents (ethanol) may promote side reactions. Catalysts like p-TSA (para-toluenesulfonic acid) accelerate condensation with aldehydes/ketones. Monitoring via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) ensures reaction progress .

Data Analysis and Validation

Q. What statistical methods are employed to validate the reproducibility of synthetic yields and bioactivity data?

- Methodological Answer :

- Synthetic Reproducibility : Triplicate experiments with ANOVA (p < 0.05) assess yield variability. Grubbs’ test identifies outliers.

- Bioactivity Validation : IC₅₀ values are reported with 95% confidence intervals. Bland-Altman plots compare inter-laboratory reproducibility .

Q. How are spectroscopic artifacts (e.g., impurity peaks) distinguished from genuine signals in NMR analysis?

- Methodological Answer :

- Solvent suppression (e.g., DMSO-d₆ residual peak at δ 2.5 ppm) and phase correction minimize artifacts.

- 2D NMR (HSQC, HMBC) confirms proton-carbon correlations.

- Spiking experiments with authentic samples resolve overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.